REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH:9]([S:13]([C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1)(=[O:15])=[O:14])[NH:10][CH:11]=O.P(Cl)(Cl)(Cl)=O.N1C(C)=CC=CC=1C.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C.O1CCCC1>[C:19]1([CH3:22])[CH:18]=[CH:17][C:16]([S:13]([CH:9]([N+:10]#[C-:11])[C:3]2[CH:4]=[C:5]([F:8])[CH:6]=[CH:7][C:2]=2[F:1])(=[O:15])=[O:14])=[CH:21][CH:20]=1 |f:3.4|
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Name
|
|
Quantity
|
7.9 kg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)C(NC=O)S(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
7.8 kg
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15.8 kg
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 20° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a clean a dry nitrogen purged acetone
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
TEMPERATURE
|
Details
|
cooled to 3.5° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to 23° C.
|
Type
|
STIRRING
|
Details
|
was stirred for 17 hours at 23° C
|
Duration
|
17 h
|
Type
|
STIRRING
|
Details
|
to stir for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
ADDITION
|
Details
|
The product rich ethyl acetate layers were added to a 10% citric acid solution (20 gallons)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10 gallons of saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over 7.9 Kg of magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agents were removed by filtration
|
Type
|
WASH
|
Details
|
the cake was washed with 4 gallons of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The ethyl acetate layer was concentrated to 7 gallons under vacuum at an internal temperature of 24° C
|
Type
|
ADDITION
|
Details
|
The batch was then added to 11 gallons of IPO at 21° C.
|
Type
|
WAIT
|
Details
|
to granulate at 4° C. for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The product was isolated via filtration
|
Type
|
WASH
|
Details
|
washed with 4 gallons of 5° C
|
Type
|
CUSTOM
|
Details
|
The product was then dried at 34° C. for 22 hours with nitrogen
|
Duration
|
22 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C(C1=C(C=CC(=C1)F)F)[N+]#[C-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 kg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |